
Dinonylphosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dinonylphosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two nonyl groups and a hydroxyl group. This compound is part of the broader class of phosphinic acids, which are known for their diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dinonylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of nonyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction typically proceeds as follows: [ \text{PCl}_3 + 2 \text{C}9\text{H}{19}\text{OH} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + 2 \text{HCl} ] [ (\text{C}9\text{H}{19}\text{O})_2\text{PCl} + \text{H}_2\text{O} \rightarrow (\text{C}9\text{H}{19}\text{O})_2\text{POH} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Dinonylphosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Aplicaciones Científicas De Investigación
Dinonylphosphinic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its role in developing new pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and extraction agents for metal ions.
Mecanismo De Acción
The mechanism by which dinonylphosphinic acid exerts its effects involves its ability to coordinate with metal ions and form stable complexes. This property is particularly useful in applications such as metal extraction and catalysis. The molecular targets and pathways involved include interactions with metal ions and participation in redox reactions.
Comparación Con Compuestos Similares
Dinonylphosphinic acid can be compared with other phosphinic acids such as:
- Diphenylphosphinic acid
- Dibutylphosphinic acid
- Diethylphosphinic acid
Uniqueness: this compound is unique due to its long nonyl chains, which impart distinct hydrophobic properties and influence its solubility and reactivity compared to shorter-chain phosphinic acids.
Propiedades
Número CAS |
38021-01-1 |
|---|---|
Fórmula molecular |
C18H39O2P |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
di(nonyl)phosphinic acid |
InChI |
InChI=1S/C18H39O2P/c1-3-5-7-9-11-13-15-17-21(19,20)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,19,20) |
Clave InChI |
NNPWWKQUTCVLAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCP(=O)(CCCCCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


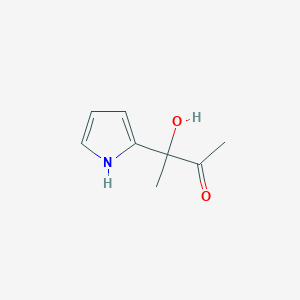
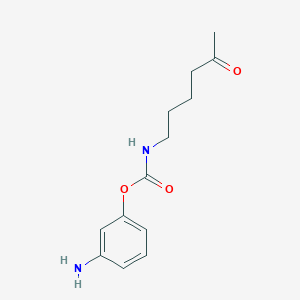
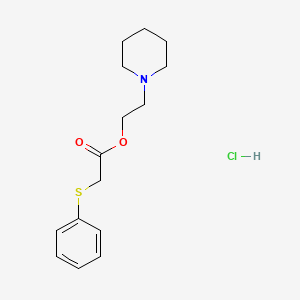
![N-Ethyl-N'-{4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}urea](/img/structure/B14674680.png)
![6-nitro-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14674681.png)
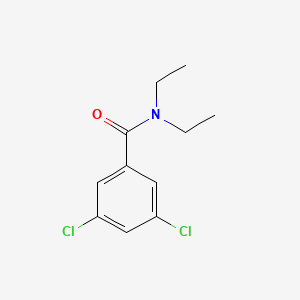
![14,15-dimethoxy-2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one](/img/structure/B14674692.png)

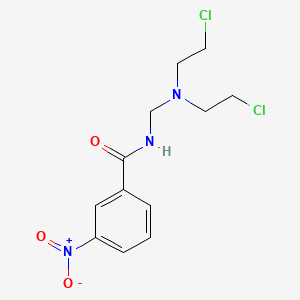
![1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14674714.png)



![3-[2-(3-Nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14674737.png)
